molecular formula C10H12O3 B2554033 2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde CAS No. 863705-22-0

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde

Cat. No. B2554033
CAS RN: 863705-22-0
M. Wt: 180.203
InChI Key: SRBZEYWCQOICPZ-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde” is an organic compound . It is an isomer of vanillin . The molecular formula of this compound is C10H12O3 and it has a molecular weight of 180.2 .


Chemical Reactions Analysis

“2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde” reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .

Scientific Research Applications

Derivatives from Mangrove Fungi

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde, along with its derivatives, is found in mangrove endophytic fungi. These compounds have been isolated for their unique chemical structures, which are established using spectral data analysis, including 2D NMR spectral results. This research highlights the potential of these compounds in natural product chemistry and pharmaceutical applications (Shao et al., 2009).

Precursors in Chemical Synthesis

This compound serves as a precursor in the synthesis of other complex molecules. For instance, its role in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic Acid, which is an intercalating moiety of enediyne and other antibiotics, demonstrates its utility in medicinal chemistry (Brown et al., 1995).

Alzheimer’s Disease Research

In Alzheimer’s disease research, derivatives of 2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde have been synthesized and tested. These compounds, due to their structural similarities with known acetylcholinesterase inhibitors, show potential as effective agents in Alzheimer's disease treatment (Figueroa-Villar, 2017).

Synthetic Methods and Applications

The compound is also involved in various synthetic methods, contributing to the development of new synthetic routes for valuable intermediates in drug development. For example, its involvement in the synthesis of 2,5-Dimethoxybenzaldehyde, a valuable intermediate for drugs, shows its importance in pharmaceutical chemistry (Zhi, 2002).

properties

IUPAC Name

2-hydroxy-5-methoxy-3,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)8(5-11)10(6)12/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBZEYWCQOICPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde

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